molecular formula C6H4ClF2N B1349362 2-Chloro-3,5-difluoroaniline CAS No. 36556-60-2

2-Chloro-3,5-difluoroaniline

Cat. No. B1349362
CAS RN: 36556-60-2
M. Wt: 163.55 g/mol
InChI Key: XDHOQZCRADUDRI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoroaniline is a compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is an organic compound containing an aminobenzene moiety .


Synthesis Analysis

The synthesis of 2-Chloro-3,5-difluoroaniline involves several steps. One method involves reacting an aminating agent with a 1,3,5-trifluorobenzene compound . Another method involves substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and one amine group attached to it . The InChI key for this compound is XDHOQZCRADUDRI-UHFFFAOYSA-N .

Scientific Research Applications

  • Chemical Synthesis

    • 2-Chloro-3,5-difluoroaniline is used as a reagent in chemical synthesis .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
    • The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
  • Thermophysical Property Data

    • 2-Chloro-3,5-difluoroaniline has been studied for its thermophysical properties .
    • These studies typically involve measuring properties such as boiling point, critical temperature and pressure, and density under various conditions .
    • The results of these studies provide valuable data for understanding the behavior of the compound under different conditions, which can be important for its use in various applications .
  • Pharmaceutical Intermediates

    • 2-Chloro-3,5-difluoroaniline is used as an intermediate in the synthesis of various pharmaceutical compounds .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
    • The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired pharmaceutical compound .
  • Agrochemicals

    • 2-Chloro-3,5-difluoroaniline is used in the synthesis of various agrochemicals .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
    • The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired agrochemical compound .
  • Dyestuff

    • 2-Chloro-3,5-difluoroaniline is used in the synthesis of various dyestuffs .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
    • The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired dyestuff compound .
  • Production of 3,5-difluoroaniline

    • 2-Chloro-3,5-difluoroaniline has been known to be produced by substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .
    • This process involves a series of chemical reactions, including substitution and reduction .
    • The outcome of this process is the production of 3,5-difluoroaniline, which is a useful compound in various applications .
  • Ultrasound-Assisted Preparation of 1,4-Diazabutadienes

    • 2-Chloro-3,5-difluoroaniline has been used in ultrasound-assisted preparation of 1,4-diazabutadienes .
    • This process involves the use of ultrasound to enhance the reaction rate and yield .
    • The outcome of this process is the production of 1,4-diazabutadienes, which are useful compounds in various applications .
  • In Vitro Nephrotoxic Effects Study

    • The in vitro nephrotoxic effects of 3,5-difluoroaniline, a compound that can be synthesized from 2-Chloro-3,5-difluoroaniline, have been investigated .
    • This involves exposing renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats to 3,5-difluoroaniline .
    • The results of this study provide valuable data for understanding the potential nephrotoxic effects of 3,5-difluoroaniline .
  • Preparation of 3,5-Difluorodimethylaniline

    • 3,5-Difluorodimethylaniline, a useful compound in various applications, can be prepared from 3,5-difluoroaniline, which in turn can be synthesized from 2-Chloro-3,5-difluoroaniline .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed .
    • The outcome of this process is the production of 3,5-difluorodimethylaniline .

Safety And Hazards

2-Chloro-3,5-difluoroaniline is classified as a warning hazard. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOQZCRADUDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371402
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-difluoroaniline

CAS RN

36556-60-2
Record name 2-chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol saturated with ammonia gas at room temperature were sealed in a Teflon-coating autoclave and heated on an oil bath at 160° C. for 40 hours. After the reaction, the solvent and unreacted 2-chloro-1,3,5-trifluorobenzene were distilled off from the reaction mixture under reduced pressure, and the remaining mixture of a solid component and an oily component was extracted with ether to obtain an oily product in an amount of 31.7 g (yield of 2-chloro-3,5-difluoroaniline: 95% determined by GLC analysis).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
GC Finger, DR Dickerson, RH Shiley - Journal of Fluorine Chemistry, 1972 - Elsevier
2,3,4-Tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, 2,4,6-trichlorofluorobenzene, and 2,6-dichloro-1,4-difluorobenzene were fluorinated with potassium fluoride and potassium …
Number of citations: 10 www.sciencedirect.com

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